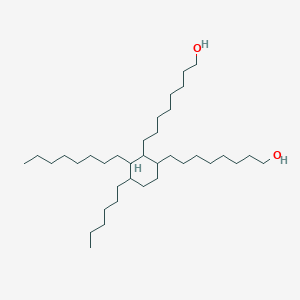
8,8'-(4-Hexyl-3-octylcyclohexane-1,2-diyl)di(octan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)di(octan-1-ol) is a complex organic compound characterized by its cyclohexane core substituted with hexyl and octyl groups, and two octan-1-ol moieties
Métodos De Preparación
The synthesis of 8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)di(octan-1-ol) typically involves multi-step organic reactions. The initial step often includes the formation of the cyclohexane core, followed by the introduction of hexyl and octyl groups through alkylation reactions. The final step involves the attachment of octan-1-ol groups via esterification or etherification reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)di(octan-1-ol) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Aplicaciones Científicas De Investigación
8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)di(octan-1-ol) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in studies involving lipid metabolism and membrane dynamics due to its amphiphilic nature.
Industry: It can be used in the formulation of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)di(octan-1-ol) involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
Comparación Con Compuestos Similares
Similar compounds include other cyclohexane derivatives with different alkyl or hydroxyl substitutions. For example:
8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)bis(octan-1-amine): This compound has amine groups instead of hydroxyl groups, which can significantly alter its chemical reactivity and biological interactions.
Cyclohexane-1,2-diol derivatives: These compounds have hydroxyl groups directly attached to the cyclohexane ring, which can influence their solubility and reactivity.
The uniqueness of 8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)di(octan-1-ol) lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it suitable for specialized applications.
Propiedades
Número CAS |
178120-25-7 |
|---|---|
Fórmula molecular |
C36H72O2 |
Peso molecular |
537.0 g/mol |
Nombre IUPAC |
8-[4-hexyl-2-(8-hydroxyoctyl)-3-octylcyclohexyl]octan-1-ol |
InChI |
InChI=1S/C36H72O2/c1-3-5-7-9-15-21-27-35-33(25-19-8-6-4-2)29-30-34(26-20-14-10-12-17-23-31-37)36(35)28-22-16-11-13-18-24-32-38/h33-38H,3-32H2,1-2H3 |
Clave InChI |
YUKZUIGFGORAME-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1C(CCC(C1CCCCCCCCO)CCCCCCCCO)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


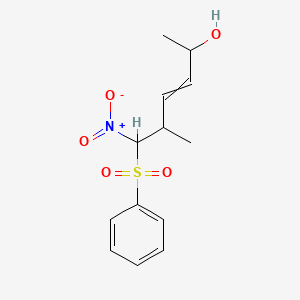
![1-Oxaspiro[4.5]decan-7-one, 4-methyl-](/img/structure/B14277947.png)
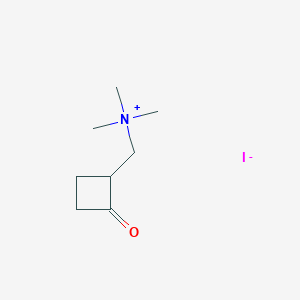
![7-(Hydroxymethyl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14277960.png)
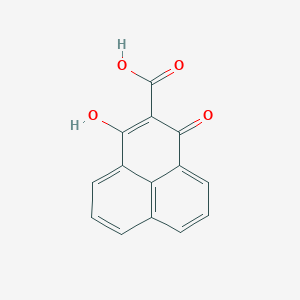

![1-{4,4-Bis[4-(3-bromopropoxy)-3,5-dimethoxyphenyl]piperidin-1-yl}ethan-1-one](/img/structure/B14277977.png)
![[(Hydroxyamino)methyl]phosphonic acid](/img/structure/B14277983.png)
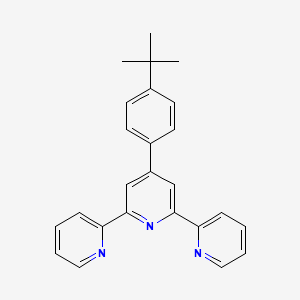
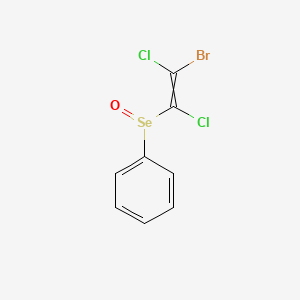
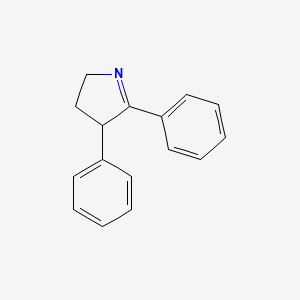
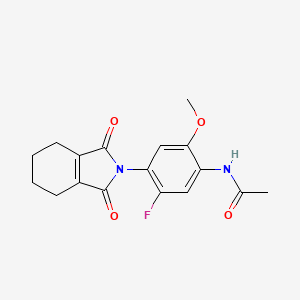
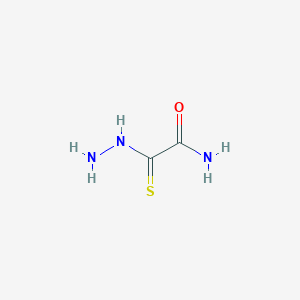
![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B14278032.png)
